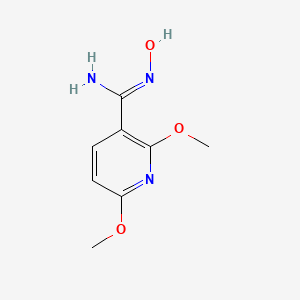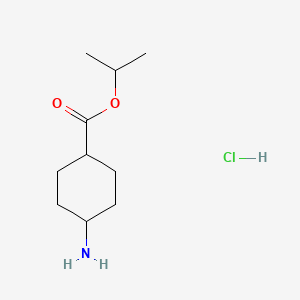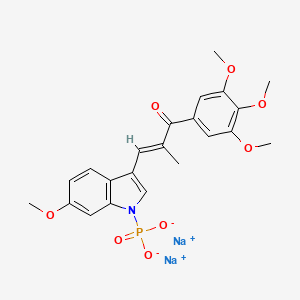
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate is a complex organic compound that features a phosphonate group. Phosphonates are known for their stability and resistance to hydrolysis, making them valuable in various applications, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate typically involves the reaction of an indole derivative with a phosphonate reagent under controlled conditions. The process may include steps such as:
Formation of the Indole Derivative: This involves the reaction of 6-methoxyindole with appropriate reagents to introduce the 2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl group.
Phosphonation: The indole derivative is then reacted with a phosphonate reagent, such as diethyl phosphite, under basic conditions to form the desired phosphonate compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of catalysts and reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate alcohols .
Applications De Recherche Scientifique
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group, which mimics phosphate substrates.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers
Mécanisme D'action
The mechanism by which sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes. The phosphonate group can inhibit enzymes by mimicking phosphate substrates, thereby blocking the enzyme’s active site and preventing its normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinates: Similar to phosphonates but with a different bonding structure.
Phosphates: Commonly found in biological systems and have similar reactivity.
Phosphoramidates: Used in medicinal chemistry for their stability and bioactivity
Uniqueness
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate is unique due to its specific structure, which combines an indole core with a phosphonate group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C22H22NNa2O8P |
|---|---|
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
disodium;(E)-3-(6-methoxy-1-phosphonatoindol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H24NO8P.2Na/c1-13(21(24)14-9-19(29-3)22(31-5)20(10-14)30-4)8-15-12-23(32(25,26)27)18-11-16(28-2)6-7-17(15)18;;/h6-12H,1-5H3,(H2,25,26,27);;/q;2*+1/p-2/b13-8+;; |
Clé InChI |
PDGFFMYUOIGSME-LIYVDSPJSA-L |
SMILES isomérique |
C/C(=C\C1=CN(C2=C1C=CC(=C2)OC)P(=O)([O-])[O-])/C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |
SMILES canonique |
CC(=CC1=CN(C2=C1C=CC(=C2)OC)P(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
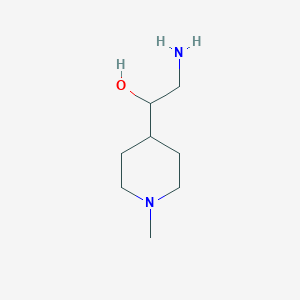
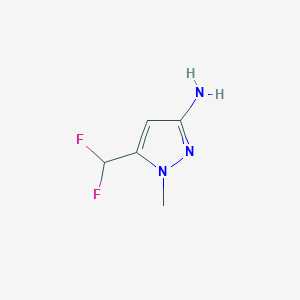
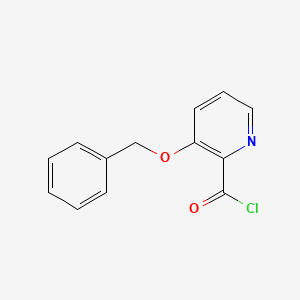
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)
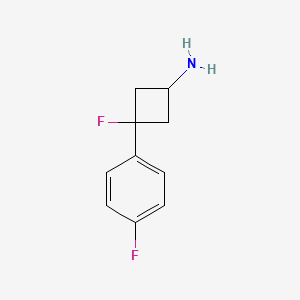


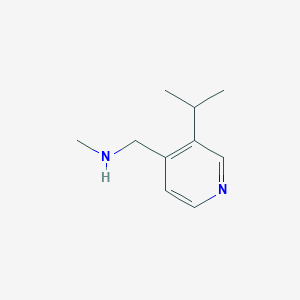
![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)
